

Spectroscopic Analysis of Pulvilloric Acid: A Technical Overview

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Compound of Interest

Compound Name: *Pulvilloric acid*

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Introduction

Pulvilloric acid, a metabolite isolated from *Penicillium pulvillorum*, is a quinone methide with the chemical structure 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. Its molecular formula is $C_{15}H_{18}O_5$. The structural elucidation of this natural product relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectroscopic data for **Pulvilloric acid** and outlines the general experimental protocols for their acquisition and analysis.

While the original 1966 publication by McOmie, Turner, and Tute in the Journal of the Chemical Society C detailed the structure elucidation, access to the full experimental data within this publication is limited. Therefore, this guide presents a generalized summary of the expected spectroscopic data based on the known structure and common practices in natural product chemistry.

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and MS data for **Pulvilloric acid**. These are predicted values based on the chemical structure and may vary slightly from experimental results.

Table 1: ^1H NMR Spectroscopic Data for Pulvilloric Acid (Predicted)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~4.5	m	-	1H
H-4	~2.8	m	-	2H
H-5	~5.9	s	-	1H
Pentyl-H1'	~1.6	m	-	2H
Pentyl-H2'	~1.3	m	-	2H
Pentyl-H3'	~1.3	m	-	2H
Pentyl-H4'	~1.3	m	-	2H
Pentyl-H5'	~0.9	t	~7.0	3H
8-OH	variable	br s	-	1H
7-COOH	variable	br s	-	1H

Table 2: ^{13}C NMR Spectroscopic Data for Pulvilloric Acid (Predicted)

Position	Chemical Shift (δ , ppm)
C-3	~75
C-4	~30
C-4a	~110
C-5	~105
C-6	~185
C-7	~100
C-7(C=O)	~170
C-8	~160
C-8a	~155
C-1'	~35
C-2'	~28
C-3'	~31
C-4'	~22
C-5'	~14

Table 3: Mass Spectrometry Data for Pulvilloric Acid

Ionization Mode	Mass-to-Charge (m/z)	Interpretation
ESI-	293.10	$[\text{M}-\text{H}]^-$
ESI+	295.12	$[\text{M}+\text{H}]^+$
ESI+	317.10	$[\text{M}+\text{Na}]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like **Pulvilloric acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Pulvilloric acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00). The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - A one-dimensional ^1H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
 - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The free induction decay (FID) is processed with a line broadening of 0.3 Hz and Fourier transformed. The spectrum is then phased and baseline corrected.
- ^{13}C NMR Spectroscopy:
 - A one-dimensional proton-decoupled ^{13}C NMR spectrum is acquired.
 - Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - The FID is processed with a line broadening of 1-2 Hz.
- 2D NMR Spectroscopy (for complete structural assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for connecting different spin systems.

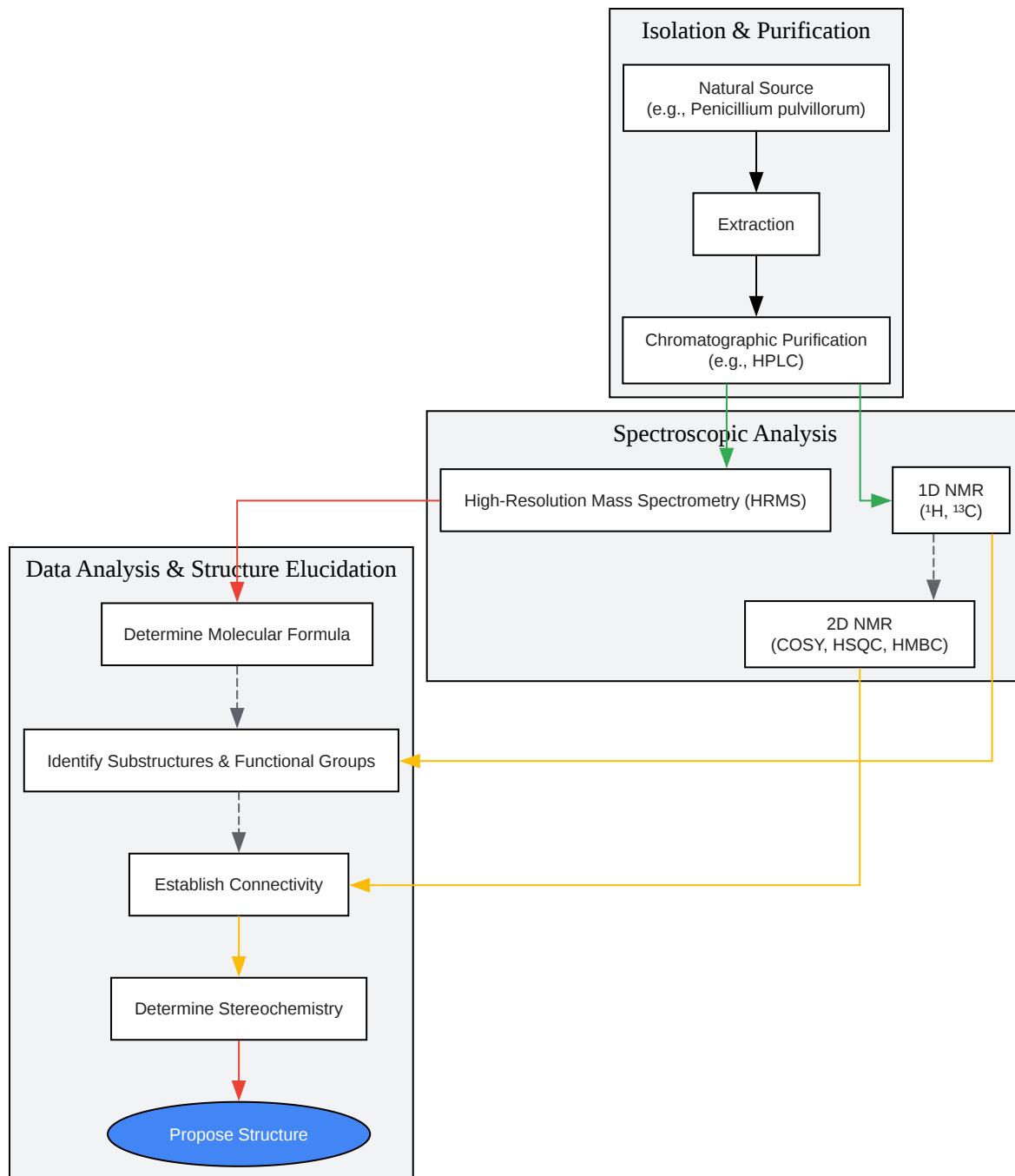
systems and assigning quaternary carbons.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Pulvilloric acid** (e.g., 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
- High-Resolution Mass Spectrometry (HRMS):
 - The sample solution is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.
 - Mass spectra are acquired in both positive and negative ion modes.
 - The high-resolution data allows for the determination of the accurate mass and, consequently, the elemental composition of the molecular ion and any observed fragment ions.
 - Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product.

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Spectroscopic analysis workflow for a natural product.

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References

- 1. The structure of pulvilloric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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